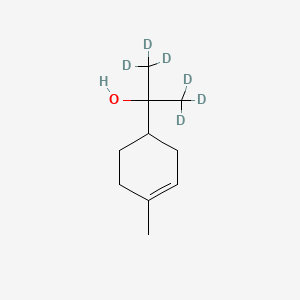

alpha-Terpinenol-D6

Description

Significance of Deuterated Compounds in Scientific Inquiry

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), creates compounds that are chemically similar to their parent molecules but possess a greater mass. businessresearchinsights.com This seemingly subtle change has profound implications for scientific research, enabling more detailed and accurate investigations across various disciplines. businessresearchinsights.comclearsynth.com Deuterated compounds, like alpha-Terpinenol-D6, have become indispensable tools for elucidating complex biological and chemical processes. clearsynth.comsymeres.com

Isotopic Labeling for Mechanistic Elucidation in Chemical Reactions

Isotopic labeling is a technique that involves replacing an atom in a molecule with its isotope to trace the atom's path through a chemical reaction. wikipedia.orgnumberanalytics.com By strategically placing deuterium atoms within a molecule, researchers can follow the transformation of the molecule and gain insights into the step-by-step process of a reaction. fiveable.meias.ac.in This method is particularly valuable for understanding reaction kinetics and the formation of intermediates. symeres.comias.ac.in The distinct mass of deuterium allows for its detection using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a clear picture of the reaction pathway. wikipedia.orgfiveable.me

Application of Deuteration in Metabolic Stability Studies

Deuteration has found significant application in studying the metabolic stability of compounds. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx This increased bond strength can slow down the rate at which a compound is metabolized in the body, a phenomenon known as the kinetic isotope effect. symeres.comscielo.org.mx By replacing hydrogen atoms at sites of metabolic activity with deuterium, researchers can enhance a drug's metabolic stability, potentially leading to a longer half-life and improved pharmacokinetic properties. dovepress.comnih.gov This approach is used to investigate metabolic pathways and can help in designing drugs with better bioavailability. symeres.cominformaticsjournals.co.in

Role of Deuterium-Labeled Analogs as Internal Standards in Quantitative Analysis

Deuterium-labeled compounds, such as this compound, are widely used as internal standards in quantitative analysis, particularly in conjunction with mass spectrometry. scielo.org.mxacanthusresearch.com An internal standard is a compound with similar chemical properties to the analyte (the substance being measured) that is added in a known amount to a sample. scispace.com Because the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, it can be used to correct for variations and improve the accuracy and reproducibility of the measurement. acanthusresearch.comwaters.com For instance, a mixture of deuterated geraniol, nerol, linalool, and alpha-terpineol (B3430122) has been used as internal standards for the analysis of these compounds in wine. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

160.29 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3,3D3 |

InChI Key |

WUOACPNHFRMFPN-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1CCC(=CC1)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Alpha Terpinenol D6

Deuteration Techniques for Alpha-Terpinenol-D6 Production

Selective Deuterium (B1214612) Incorporation Approaches

Selective deuterium incorporation involves replacing specific hydrogen atoms with deuterium on an existing molecular framework. These methods are valued for their efficiency, often requiring fewer synthetic steps than building a molecule from scratch. The primary strategies rely on exploiting the differences in the chemical reactivity of various C-H bonds within the molecule.

One prominent method is base-catalyzed hydrogen-deuterium (H/D) exchange. sioc-journal.cn In this approach, a suitable base is used to deprotonate a specific, often acidic, C-H bond, generating a carbanion. This intermediate is then quenched with a deuterium source, such as a deuterated solvent, leading to the incorporation of a deuterium atom. sioc-journal.cn For instance, studies on the deuteration of 1,2,3-triazoles have shown that bases like sodium tert-butoxide in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can effectively and selectively promote H/D exchange at the most acidic positions. sioc-journal.cn The choice of base and reaction conditions is critical to controlling the selectivity of the deuteration. sioc-journal.cn

Another advanced technique for selective deuteration is the use of electrochemistry. researchgate.net Electrochemical methods can generate reactive species in a controlled manner to facilitate H/D exchange. For example, a mild, metal-free electrochemical method has been developed for the selective deuteration of positions alpha to a sulfur atom using DMSO-d6 as the deuterium source. researchgate.net This approach offers high functional group tolerance and can achieve deuterium incorporation levels up to 97% by carefully controlling parameters like current density. researchgate.net While not applied directly to alpha-terpineol (B3430122), the principle of using electrochemical potential to target specific C-H bonds for exchange represents a powerful strategy for selective labeling.

Enzymatic methods also offer high selectivity for H/D exchange. wisc.edu Specific enzymes can catalyze deuterium incorporation at precise locations on a substrate, such as an amino acid, operating directly on the free compound in a D₂O-based medium. wisc.edu This biological approach can achieve excellent site-selectivity that is often challenging to accomplish with traditional chemical methods. wisc.edunih.gov

Synthesis via Deuterated Precursors (e.g., d6-acetone for related compounds)

An alternative and often more direct route to specifically labeled compounds is to assemble the target molecule from smaller, pre-deuterated building blocks. researchgate.net This strategy ensures that the deuterium atoms are precisely located in the final structure, as their positions are determined by the precursor's structure. This method is particularly advantageous when the desired positions for deuteration are not amenable to selective H/D exchange.

A common and relatively inexpensive deuterated starting material is d6-acetone (CD₃COCD₃). researchgate.netthieme-connect.de This precursor is highly valuable for introducing a deuterated isopropyl group or related moieties into a larger molecule. For example, scalable syntheses of other deuterated aroma compounds, such as d6-β-ionone and d6-β-cyclocitral, have been successfully developed starting from d6-acetone. researchgate.net This "building block" approach is a cornerstone of isotope labeling, allowing for the construction of complex deuterated molecules. researchgate.net

In the context of this compound, where the six deuterium atoms are located on the two methyl groups of the 2-hydroxypropyl substituent, a synthesis starting from a deuterated precursor like d6-acetone would be a highly effective strategy. A plausible synthetic route would involve a Grignard-type reaction between a suitable organometallic derivative of the 4-methylcyclohex-3-en-1-yl moiety and d6-acetone. This reaction would directly form the carbon skeleton of alpha-terpineol with the six deuterium atoms incorporated on the gem-dimethyl groups adjacent to the hydroxyl function.

Table 1: Examples of Deuterated Precursors and Their Applications

| Deuterated Precursor | Formula | Typical Application/Target Moiety | Reference |

| Acetone-d6 | CD₃COCD₃ | Synthesis of compounds with deuterated isopropyl or gem-dimethyl groups. | researchgate.net, thieme-connect.de |

| DMSO-d6 | (CD₃)₂SO | Used as a deuterium source in base-catalyzed H/D exchange reactions. | researchgate.net, sioc-journal.cn |

| Deuterium Oxide | D₂O | General deuterium source for H/D exchange, especially for exchangeable protons (O-H, N-H) and in certain C-H deuteration reactions. | assumption.edu, researchgate.net |

| Acetic acid-d4 | CD₃COOD | A deuterated solvent and reagent for specific labeling syntheses. | thieme-connect.de |

Isotopic Labeling Synthesis Optimization for High Deuterium Purity

Achieving high deuterium purity is a critical objective in the synthesis of isotopically labeled compounds. High purity ensures the reliability of the labeled compound in its intended application, whether for mechanistic studies or as an internal standard where a precise mass difference is essential. researchgate.net Optimization focuses on maximizing the incorporation of deuterium at the target sites while minimizing partially labeled or unlabeled species.

The optimization process involves a systematic evaluation of reaction parameters. For H/D exchange reactions, this includes the choice and concentration of the catalyst or base, the deuterium source, temperature, and reaction time. sioc-journal.cn As an example, in the base-catalyzed deuteration of 1,2,3-triazoles, different bases (e.g., t-BuOLi, t-BuONa, t-BuOK) and temperatures were screened to find conditions that yielded the highest deuterium incorporation. sioc-journal.cn It was observed that stronger bases like t-BuOK provided superior results at room temperature. sioc-journal.cn

For syntheses involving deuterated precursors, optimization may focus on maximizing the yield of the coupling reaction and ensuring no H/D scrambling occurs during the workup or purification steps. The purification process itself is crucial. Techniques like flash chromatography or high-performance liquid chromatography (HPLC) are used to isolate the desired deuterated product from any side products or unreacted starting materials. ansto.gov.au

Table 2: Factors in Optimizing Deuteration Reactions for High Purity

| Parameter | Objective/Consideration | Example | Reference |

| Catalyst/Base | Maximize rate and selectivity of H/D exchange. | Screening alkali tert-butoxides (t-BuOLi, t-BuONa, t-BuOK) to find the most effective base for deuteration. | sioc-journal.cn |

| Temperature | Balance reaction rate with potential side reactions or isotopic scrambling. | Decreasing temperature from 80 °C to room temperature while using a stronger base to maintain high incorporation. | sioc-journal.cn |

| Reaction Time | Ensure complete exchange without degradation of the product. | Extending reaction time to achieve >95% deuterium incorporation. | wisc.edu |

| Deuterium Source | Use a highly enriched and appropriate deuterium source (e.g., D₂O, DMSO-d6). | Using DMSO-d6 as both solvent and deuterium source in electrochemical deuteration. | researchgate.net |

| Analytical Verification | Quantify deuterium incorporation and confirm site-selectivity. | Using NMR and MS to calculate the deuteration level and confirm isotopic purity. | ansto.gov.au |

Advanced Spectroscopic Characterization of Alpha Terpinenol D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For deuterated compounds like alpha-Terpinenol-D6, NMR provides definitive evidence of the location and extent of deuterium (B1214612) incorporation.

Elucidation of Deuterium Labeling Patterns via Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) is highly sensitive to the presence of hydrogen atoms in a molecule. In the case of this compound, the positions of deuterium labeling can be unequivocally determined by the absence of signals corresponding to the protons that have been replaced by deuterium. researchgate.net The ¹H NMR spectrum of unlabeled alpha-terpineol (B3430122) typically displays signals for the methyl protons, the cyclohexene (B86901) ring protons, and the hydroxyl proton. hmdb.ca In this compound, where the two methyl groups of the isopropyl moiety are deuterated, the characteristic singlet or doublet signals for these six protons would be absent from the spectrum. The remaining signals corresponding to the other protons in the molecule would remain, albeit with potential minor shifts due to the isotopic effect of the neighboring deuterium atoms.

Interactive Data Table: Comparison of Expected ¹H NMR Signals for Alpha-Terpineol and this compound

| Proton Assignment | Alpha-Terpineol (Expected Chemical Shift, ppm) | This compound (Expected Chemical Shift, ppm) | Multiplicity | Integration |

| C1-CH3 | ~1.67 | ~1.67 | s | 3H |

| C7-CH3 (x2) | ~1.17 | Absent | s | 6H |

| Cyclohexene Protons | ~1.2-2.4 | ~1.2-2.4 | m | 7H |

| C2-H (Olefinic) | ~5.38 | ~5.38 | s | 1H |

| OH | Variable | Variable | s | 1H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 (¹³C) NMR for Detailed Structural Confirmation in Deuterated Analogs

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. While the replacement of protons with deuterium has a minimal effect on the chemical shifts of most carbon atoms, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. tandfonline.com Furthermore, a slight upfield shift (isotope shift) may be observed for the deuterated carbon and adjacent carbons. ucl.ac.uk For this compound, the carbon atoms of the two methyl groups (C8 and C9) would show this triplet pattern and a slight upfield shift compared to the singlet signals observed in the spectrum of unlabeled alpha-terpineol. massbank.euhmdb.ca

Interactive Data Table: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Alpha-Terpineol (Typical Chemical Shift, ppm) | This compound (Expected Chemical Shift, ppm) | Expected Multiplicity |

| C1 | ~134.0 | ~134.0 | s |

| C2 | ~120.5 | ~120.5 | s |

| C3 | ~31.0 | ~31.0 | s |

| C4 | ~44.8 | ~44.8 | s |

| C5 | ~26.2 | ~26.2 | s |

| C6 | ~23.3 | ~23.3 | s |

| C7 | ~72.7 | ~72.7 | s |

| C8 | ~27.4 | ~27.3 (slight upfield shift) | t |

| C9 | ~27.4 | ~27.3 (slight upfield shift) | t |

| C10 | ~23.8 | ~23.8 | s |

Note: Chemical shifts are approximate. 's' denotes singlet, 't' denotes triplet.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Deuterium-Enriched Structures

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule. emerypharma.comcftri.res.incolumbia.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. ceitec.cz In this compound, the absence of cross-peaks between the now-deuterated methyl groups and other protons would confirm the labeling positions.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded protons and carbons. researchgate.netcolumbia.edu For this compound, the carbon signals of the deuterated methyl groups would not show correlations in the HSQC spectrum, providing clear evidence of deuteration at these positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. libretexts.org While the deuterated protons will not be observed, NOESY can still be used to confirm the stereochemistry of the remaining chiral centers in the molecule by observing the spatial relationships of the non-deuterated protons. u-tokyo.ac.jp

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, making it ideal for the analysis of isotopically labeled molecules.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. hmdb.ca For this compound, the expected monoisotopic mass will be approximately 6 atomic mass units (amu) higher than that of unlabeled alpha-terpineol, corresponding to the replacement of six protons with six deuterons. researchgate.net The high precision of HRMS can differentiate between C10H12D6O and other potential elemental compositions with a similar nominal mass, thus unequivocally verifying the molecular formula and the success of the deuteration. hmdb.ca

Interactive Data Table: Theoretical Exact Mass of Alpha-Terpineol and this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Alpha-Terpineol | C10H18O | 154.1358 |

| This compound | C10H12D6O | 160.1735 |

Isotopic Abundance Analysis through MS for Deuterium Content Determination

Mass spectrometry not only provides the mass of the molecular ion but also reveals the abundance of its naturally occurring isotopes. sisweb.comresearchgate.net In a deuterated compound, the isotopic pattern is significantly altered. The mass spectrum of this compound will show a prominent molecular ion peak at m/z 160. The relative intensities of the M+1, M+2, etc., peaks can be analyzed to determine the percentage of deuterium incorporation. github.ionih.gov By comparing the experimental isotopic distribution to the theoretical distribution for a 100% D6-labeled compound, the isotopic purity can be accurately calculated. This analysis is crucial for ensuring the reliability of this compound as an internal standard in quantitative mass spectrometry-based assays.

Infrared (IR) Spectroscopy in Deuterium Studies

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a hydrogen atom in an organic molecule is replaced by its heavier isotope, deuterium, the change in mass significantly affects the vibrational frequencies of the bonds involving that atom. This phenomenon, known as the kinetic isotope effect, provides a valuable tool for detailed structural analysis and the assignment of vibrational bands in complex spectra. acs.orgscielo.org.mx

The frequency of a vibrational mode is primarily dependent on the bond strength (force constant) and the reduced mass of the atoms involved. The C-D bond is electronically very similar to a C-H bond, meaning their force constants are nearly identical. pearson.comstackexchange.com However, since deuterium has approximately twice the mass of hydrogen, the reduced mass of the C-D system is greater than that of the C-H system. stackexchange.comechemi.com This increased mass leads to a lower vibrational frequency for the C-D bond stretch compared to the C-H stretch. acs.org Typically, a C-H stretching vibration appears in the 3300–2800 cm⁻¹ region of an IR spectrum, whereas the corresponding C-D stretching vibration is observed at a significantly lower wavenumber, approximately in the 2300–2000 cm⁻¹ region. kharagpurcollege.ac.inmsu.edu This predictable shift allows for the unambiguous identification of specific C-H bonds that have been deuterated.

Vibrational Analysis of Carbon-Deuterium (C-D) Bonds

The analysis of Carbon-Deuterium (C-D) bond vibrations via IR spectroscopy is a precise method for elucidating molecular structure and assigning complex vibrational spectra, particularly in molecules like terpenes. While specific research detailing the complete IR spectrum of this compound is not extensively available in the public domain, the principles can be effectively demonstrated through studies on structurally similar deuterated monoterpenes, such as the isotopologues of α-pinene. acs.org Research on site-specifically deuterated α-pinene provides direct insight into how C-D bonds manifest in the IR spectrum of a bicyclic monoterpene framework. acs.org

In these studies, various isotopologues of α-pinene were synthesized with deuterium labels at specific carbon atoms. The comparison of their Fourier-transform infrared (FT-IR) spectra with that of the unlabeled (protiated) compound allows for the precise assignment of vibrational modes.

For instance, the standard FT-IR spectrum of unlabeled α-pinene shows characteristic C-H stretching frequencies. acs.org When specific methyl (CH₃) or methylene (B1212753) (CH₂) groups are replaced with their deuterated counterparts (CD₃ or CD₂), new absorption bands appear in the expected lower frequency C-D stretching region, while the original C-H stretching bands decrease in intensity or disappear. acs.orgdatapdf.com

A study on the synthesis of α-pinene isotopologues provides FT-IR data for several deuterated variants. acs.org For example, the spectrum of α-pinene-d₂ (deuterated at the C3 position) can be compared to the unlabeled compound. The disappearance or attenuation of C-H stretching peaks and the appearance of new C-D stretching peaks allows for definitive assignments.

The C-D stretching region (around 2200-2100 cm⁻¹) in the spectra of deuterated alkanes and related compounds is often complex due to factors like Fermi resonance with overtone or combination bands of C-D bending vibrations. datapdf.com However, the primary stretching frequencies provide a clear marker for the presence and location of deuterium.

The following table summarizes typical IR absorption frequencies for C-H and C-D bonds, illustrating the shift upon deuteration.

| Bond Type | Typical Unlabeled Vibrational Frequency (cm⁻¹) | Predicted/Observed Deuterated Vibrational Frequency (cm⁻¹) |

| sp³ C-H Stretch | 2960 - 2850 | ~2200 - 2100 |

| sp² C-H Stretch | 3100 - 3000 | ~2300 - 2250 |

| O-H Stretch | 3600 - 3200 (broad) | ~2600 (broad) |

| This table is generated based on established principles of IR spectroscopy. kharagpurcollege.ac.inmsu.edu |

This analytical approach is crucial for confirming the success of specific deuteration reactions and for studying the intricate details of molecular structure and intermolecular interactions. acs.orgresearchgate.net

Sophisticated Analytical Methodologies Utilizing Alpha Terpinenol D6

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The use of isotopically labeled internal standards, such as Alpha-Terpinenol-D6, significantly enhances the accuracy and reliability of quantitative GC-MS analyses.

Stable Isotope Dilution Assay (SIDA) is a powerful quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. This labeled compound, in this case, this compound (often reported in literature as [2H7]-alpha-terpineol), serves as an ideal internal standard because it co-elutes with the native analyte and exhibits nearly identical chemical and physical properties during sample preparation and analysis. This co-elution ensures that any loss of analyte during extraction or derivatization is mirrored by a proportional loss of the internal standard, leading to highly accurate quantification.

The SIDA-LC-MS/MS method has been validated for trace analysis of other compounds, demonstrating excellent limits of detection (LOD) and quantification (LOQ), with precision falling within established guidelines for analytical methods. nih.gov While this example is for a different class of compounds, the principles are directly applicable to the use of this compound for the trace analysis of alpha-terpineol (B3430122).

A key advantage of SIDA is its ability to compensate for matrix effects, which are common in complex samples and can cause ion suppression or enhancement, leading to inaccurate results. By using an isotopically labeled internal standard, the ratio of the native analyte to the standard remains constant, regardless of matrix interferences.

Table 1: Key Parameters in a Typical Stable Isotope Dilution Assay

| Parameter | Description | Importance in SIDA with this compound |

|---|---|---|

| Internal Standard | A known concentration of this compound is added to the sample. | Acts as a reference for accurate quantification of native alpha-terpineol. |

| Matrix Effect | Interference from other components in the sample that can affect the analyte signal. | This compound experiences similar matrix effects as the native analyte, allowing for correction. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | SIDA allows for very low LODs, enabling the detection of trace amounts of alpha-terpineol. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | Ensures reliable quantitative results at low concentrations. |

The application of this compound as an internal standard is particularly valuable in the analysis of complex biological and environmental matrices where the concentration of alpha-terpineol may be low and the potential for interference is high.

In the analysis of wine, a complex biological matrix, a mixture of deuterated monoterpenes, including [2H7]-alpha-terpineol, was synthesized and used as internal standards for a rapid and accurate GC-MS method. nih.govnih.gov This approach successfully determined the concentration of alpha-terpineol, along with other monoterpenes like geraniol, nerol, and linalool. nih.govnih.gov The use of these deuterated standards was crucial to avoid analytical errors that could arise from the formation, degradation, or interconversion of these compounds during the analysis. nih.gov

Environmental samples, such as water or soil, can also be analyzed for the presence of alpha-terpineol using GC-MS with this compound as an internal standard. This is relevant for monitoring environmental contamination or studying the natural occurrence of this compound.

The robustness of using a deuterated internal standard is highlighted by its ability to provide accurate quantification despite variations in sample preparation and injection volume. The analysis of alpha-terpineol produced by engineered Saccharomyces cerevisiae is another example of its application in a complex biological system. researchgate.net

Table 2: Research Findings on the Use of Deuterated Alpha-Terpineol in GC-MS

| Matrix | Analyte | Internal Standard | Key Finding | Reference |

|---|---|---|---|---|

| Wine | alpha-Terpineol, Geraniol, Nerol, Linalool | [2H7]-alpha-terpineol, [2H7]-geraniol, [2H7]-nerol, [2H7]-linalool | Developed a rapid and accurate GC-MS method for quantitative analysis, avoiding analytical artifacts. | nih.govnih.gov |

| Engineered Yeast (S. cerevisiae) | alpha-Terpineol | Not specified, but GC-MS analysis was performed for quantification. | Demonstrated the production of alpha-terpineol in a biological system, quantifiable by GC-MS. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

While GC-MS is well-suited for volatile compounds like alpha-terpineol, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing a broader range of metabolites, including those that are less volatile or thermally labile. The use of deuterated analogs in LC-MS can aid in metabolite identification and pathway elucidation.

Specific studies detailing the use of this compound for LC-MS-based metabolite profiling and tracing of its metabolic pathways were not identified in the provided search results. However, the principles of using stable isotope-labeled compounds in such studies are well-established. In theory, by introducing this compound into a biological system, researchers could use LC-MS to track the appearance of deuterated metabolites. The mass shift of +6 Da (or a fragment thereof) would confidently identify metabolites derived from alpha-terpineol. This approach would allow for the unambiguous elucidation of its metabolic fate and the identification of novel biotransformation products.

General research on the metabolism of alpha-terpineol has identified several metabolites in various organisms, but these studies did not specifically employ this compound for LC-MS analysis.

Mechanistic Investigations and Biological Research Applications of Alpha Terpinenol D6 in Vitro and Non Human in Vivo Models

Elucidation of Biochemical Pathway Modulation (Unlabeled α-Terpineol with Deuterated Analog for Mechanism Confirmation)

The use of isotopically labeled compounds, such as alpha-Terpinenol-D6, is a powerful tool in mechanistic studies. While much of the primary research into biological activity is conducted with the unlabeled compound, the deuterated analog serves a critical role in confirming mechanisms. Its primary utility lies in metabolic studies, where its heavier mass allows it to be distinguished from the unlabeled compound and its endogenous metabolites by mass spectrometry. This aids in tracking the compound's fate and confirming its direct role in observed effects. Furthermore, the substitution of hydrogen with deuterium (B1214612) can influence reaction rates, a phenomenon known as the kinetic isotope effect, which provides insight into enzymatic reaction mechanisms.

Kinetic Isotope Effects (KIEs) are a fundamental tool for probing the mechanisms of enzyme-catalyzed reactions. nih.gov By replacing hydrogen atoms with deuterium at specific positions in a substrate molecule, such as in this compound, researchers can measure changes in reaction rates. The C-D bond is stronger than the C-H bond, so if this bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated substrate. nih.gov This "primary" KIE provides strong evidence for the specific chemical step being observed.

In the context of terpene metabolism, studies on terpene synthases using deuterated substrates like geranyl diphosphate (GDP) have demonstrated isotopically sensitive branching. The use of deuterated precursors can direct the reaction cascade toward the formation of alcohols instead of olefinic products. rsc.org This occurs because the primary KIE on the deprotonation step (to form an alkene) makes this pathway slower, allowing a competing pathway, such as the capture of water to form an alcohol, to become more prominent. rsc.org

Applying this principle to alpha-terpineol (B3430122), a study using this compound with enzymes like cytochrome P450s, which are known to metabolize terpenes, could elucidate the metabolic pathway. If hydroxylation at a deuterated position is the rate-limiting step, a significant KIE would be observed. This confirms that a specific C-H bond cleavage is mechanistically important and helps to identify the exact site of metabolic attack.

Table 1: Principles of Kinetic Isotope Effect (KIE) in Enzyme Studies

| KIE Principle | Description | Application for this compound |

|---|---|---|

| Primary KIE | A C-D bond is stronger than a C-H bond. If this bond is broken in the rate-limiting step, the reaction rate decreases. nih.gov | Can be used to determine if a specific C-H bond on the alpha-terpineol molecule is cleaved during its enzymatic metabolism. |

| Isotope-Sensitive Branching | Deuteration can slow one branch of a reaction pathway, favoring an alternative branch. For terpenes, this can favor alcohol formation over alkene formation. rsc.org | Could reveal competing metabolic pathways for alpha-terpineol and how they are regulated. |

| Mechanistic Elucidation | The magnitude of the KIE provides insight into the transition state of the reaction. nih.gov | Helps to characterize the active site and chemical mechanism of enzymes that process alpha-terpineol. |

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immune responses, and cell survival. iiarjournals.org Aberrant NF-κB activation is linked to chronic inflammation and cancer. iiarjournals.org Research has identified alpha-terpineol as a potential inhibitor of the NF-κB signaling pathway. iiarjournals.orgnih.gov

In in vitro studies using various human tumor cell lines, alpha-terpineol demonstrated cytotoxic activity, with small cell lung carcinoma being the most sensitive. iiarjournals.org Mechanistic studies proposed that this activity was due to the inhibition of NF-κB. nih.gov This was confirmed by assays showing that alpha-terpineol inhibited the translocation of NF-κB into the nucleus in a dose-dependent manner. iiarjournals.orgresearchgate.net This inhibition of translocation prevents NF-κB from activating its target genes. Further evidence includes the observed down-regulation of several NF-κB-related genes, such as IL-1β and IL1R1, following treatment with alpha-terpineol. iiarjournals.orgnih.gov Studies have also shown that alpha-terpineol can suppress the production of pro-inflammatory cytokines like IL-1β and IL-6, which are downstream targets of the NF-κB pathway. researchgate.netnih.gov

The use of this compound in such studies would help confirm that the parent compound, and not a metabolite, is the active inhibitor. By tracking the deuterated compound within the cell, researchers can correlate its presence with the observed inhibition of NF-κB translocation.

Table 2: Effect of α-Terpineol on NF-κB Pathway Components

| Cell Line / Model | Finding | Effect of α-Terpineol |

|---|---|---|

| HeLa Cells | NF-κB Translocation Assay | Inhibited TNFα-induced NF-κB translocation to the nucleus in a time- and dose-dependent manner. iiarjournals.org |

| ME-180 Cells | NF-κB Reporter Gene Assay | Inhibited TNFα-induced NF-κB activity in a dose-dependent manner. researchgate.net |

| Various Tumor Lines | Gene Expression Analysis | Down-regulated the expression of NF-κB-related genes, including IL-1β and IL1R1. nih.gov |

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, while sterol regulatory element-binding protein-1 (SREBP-1) is a key transcription factor that promotes lipid synthesis. nih.govnih.gov The interplay between these two proteins is crucial for controlling hepatic lipid metabolism.

In vitro and non-human in vivo studies have shown that alpha-terpineol can induce fatty liver by modulating the AMPK/SREBP-1 pathway. nih.gov In hepatocyte cell lines, treatment with alpha-terpineol led to a significant increase in neutral lipid accumulation. This was accompanied by a suppression of AMPK phosphorylation (deactivation) and a subsequent increase in SREBP-1 activation. nih.gov Activated SREBP-1 moves to the nucleus to turn on genes involved in fatty acid and triglyceride synthesis. nih.gov

An in vivo study in mice confirmed these findings. Oral administration of alpha-terpineol for two weeks resulted in decreased AMPK phosphorylation and increased SREBP-1 activation in the liver, leading to hepatic lipid accumulation. nih.gov This demonstrates a direct link between alpha-terpineol exposure and the dysregulation of lipid metabolism through the AMPK/SREBP-1 signaling axis. The use of a deuterated analog like this compound would be instrumental in pharmacokinetic/pharmacodynamic models to precisely correlate the concentration of the compound in the liver with the observed changes in protein phosphorylation and activation.

Antimicrobial Action Mechanisms (In Vitro Models)

Alpha-terpineol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, and research has focused on elucidating its mechanisms of action, primarily involving the disruption of cellular structures. caringsunshine.comresearchgate.net

In vitro studies have demonstrated that alpha-terpineol's antimicrobial effect stems from its ability to cause severe damage to microbial cells. researchgate.netnih.gov

Against Bacteria: Transmission electron microscopy (TEM) of Escherichia coli treated with alpha-terpineol revealed significant morphostructural alterations. nih.govscielo.brscienceopen.com Bacteria exhibited decreased cell size, irregular shapes, and ruptured cell walls and membranes. scielo.brscienceopen.com The cytoplasm was observed to be condensed or lost, with the nuclear area disorganized. scielo.br These observations suggest that alpha-terpineol's primary mode of action is the direct destruction of the bacterial cell envelope. nih.govnih.gov

Against Fungi: Similar disruptive effects are seen in fungi. Scanning electron microscopy (SEM) of Penicillium digitatum and Aspergillus ochraceus exposed to alpha-terpineol showed distorted and shrunken hyphae. nih.govnih.gov Alpha-terpineol caused significant leakage of cytoplasm and severe disruption of spores, indicating a potent fungicidal mechanism. nih.govbohrium.com The compound is believed to interfere with cell wall synthesis, leading to these morphological changes and inhibiting fungal growth. nih.gov

Table 3: Morphological Effects of α-Terpineol on Microbes

| Microorganism | Technique | Observed Effects |

|---|---|---|

| Escherichia coli | TEM | Decreased cell size, irregular shape, ruptured cell wall/membrane, cytoplasm loss. scielo.brscienceopen.com |

| Aspergillus ochraceus | SEM / TEM | Serious hyphae distortions, spore disruptions, cytoplasm leakage. nih.govbohrium.com |

The cellular disruption caused by alpha-terpineol is directly linked to its impact on the integrity and permeability of the cell membrane. academicjournals.org As a lipophilic molecule, alpha-terpineol can easily partition into the lipid bilayers of bacterial and fungal membranes.

This integration disrupts the membrane structure, leading to a loss of function. Studies have demonstrated that alpha-terpineol increases membrane permeability, causing the leakage of essential intracellular components such as proteins, ions, and nucleic acids. academicjournals.orgcaringsunshine.com The leakage of protein and lipid content from bacteria, including Listeria monocytogenes and E. coli, has been quantified after treatment with alpha-terpineol, confirming significant membrane damage. academicjournals.org In fungi, a rapid increase in membrane permeability was observed in P. digitatum, evidenced by the release of cellular constituents and changes in extracellular conductivity. nih.gov

Bioenergetic Pathway Disruptions (e.g., Proton Motive Force, Oxidative Phosphorylation)

Information regarding the effects of alpha-terpineol on bioenergetic pathways, such as the proton motive force or oxidative phosphorylation, is not available in the reviewed search results.

Anti-inflammatory and Analgesic Pathway Research (Non-Human In Vivo Models)

Research in non-human in vivo models has explored the potential of alpha-terpineol in modulating pathways related to inflammation and pain.

Studies have demonstrated that alpha-terpineol can produce analgesic effects in animal models of neuropathic pain, a condition often resistant to standard treatments. nih.gov This effect is significantly linked to its ability to modulate neuroinflammation in the central nervous system.

In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, alpha-terpineol administration was found to attenuate symptoms such as mechanical and cold allodynia (pain response to non-painful stimuli) and hyperalgesia (increased sensitivity to pain). nih.govnih.gov A key mechanism identified for this analgesic action is the suppression of spinal microglial cell activation. nih.gov Microglial cells are the primary immune cells in the central nervous system and their over-activation following nerve injury contributes to the establishment of chronic pain states. nih.gov

Immunofluorescence staining for Ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglial activation, showed that alpha-terpineol significantly reduced the number of Iba1-positive cells in the spinal cord of neuropathic rats, indicating a suppression of the neuroinflammatory response at the cellular level. nih.govresearchgate.net

Table 1: Effect of α-Terpineol on Neuropathic Pain Indicators and Microglial Activation in Rats

| Treatment Group | Mechanical Allodynia (Paw Withdrawal Threshold) | Cold Allodynia (Response Frequency) | Spinal Microglial Activation (Iba1-positive cells) |

|---|---|---|---|

| Neuropathic Control | Significantly Increased | Significantly Increased | Markedly Increased |

| α-Terpineol (50 mg/kg) | Significantly Attenuated | Significantly Attenuated | Significantly Decreased |

This table is an illustrative representation of findings reported in scientific literature. nih.gov

The analgesic and anti-inflammatory effects of alpha-terpineol are further supported by its ability to modulate key signaling molecules involved in the inflammatory cascade. The activation of microglial cells leads to the release of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of neuropathic pain. nih.gov

Research has shown that alpha-terpineol administration significantly diminishes the concentration of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor necrosis factor-alpha (TNF-α) in the spinal tissue of rats with induced neuropathic pain. nih.govresearchgate.net This reduction in cytokine levels is a critical component of its mechanism of action, contributing to the observed pain relief. nih.govnih.gov The inhibitory effect of alpha-terpineol on these cytokines has been compared favorably to that of gabapentin, a standard medication used for neuropathic pain. nih.govresearchgate.net

In vitro studies using human macrophages have also shown that alpha-terpineol can significantly reduce the production of IL-1β and IL-6, further confirming its anti-inflammatory properties at the cellular level. researchgate.netnih.govsigmaaldrich.com The underlying mechanism for this effect may involve the modulation of critical inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. researchgate.netmdpi.com

Table 2: Effect of α-Terpineol on Inflammatory Cytokine Levels in Rat Spinal Tissue

| Cytokine | Neuropathic Control Group Level | α-Terpineol (100 mg/kg) Treated Group Level |

|---|---|---|

| IL-1β | Elevated | Significantly Diminished |

This table summarizes findings on cytokine modulation from in vivo studies. nih.gov

Beyond its anti-inflammatory and analgesic properties, alpha-terpineol has been investigated for its effects on the cardiovascular system. Studies in normotensive rats have shown that intravenous administration of alpha-terpineol produces a dose-dependent hypotensive (blood pressure-lowering) effect. nih.govresearchgate.net

This cardiovascular response is largely dependent on the integrity of the endothelium, the inner lining of blood vessels. nih.gov In experiments using isolated mesenteric artery rings pre-contracted with phenylephrine, alpha-terpineol induced a concentration-dependent relaxation. nih.gov This vasorelaxant effect was significantly reduced when the endothelium was removed, indicating that alpha-terpineol's action is mediated by factors released from endothelial cells. nih.gov

The key pathway implicated is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. nih.govresearchgate.net

Alpha-terpineol was found to increase the levels of NO in cultured rabbit aortic endothelial cells. nih.gov

The hypotensive effect in live rats was significantly weakened by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of NO synthesis. nih.gov

The vasorelaxation in isolated arteries was also attenuated by inhibitors of the NO-cGMP pathway. nih.gov

These findings collectively demonstrate that alpha-terpineol promotes vasorelaxation and lowers blood pressure, at least in part, by stimulating endothelial NO release and subsequently activating the NO-cGMP signaling cascade in the vascular smooth muscle. nih.govresearchgate.net

Table 3: Vasorelaxant Effect of α-Terpineol on Isolated Rat Mesenteric Artery Rings

| Condition | Maximum Relaxation Induced by α-Terpineol | Implicated Pathway |

|---|---|---|

| Endothelium-Intact | ~61% | Endothelium-Dependent |

| Endothelium-Removed | ~20% | Endothelium-Dependent |

Data is derived from functional studies investigating cardiovascular effects. nih.gov

Metabolic Studies in Non-Human Organisms

Based on the available search results, there is no information regarding the specific in vivo metabolism or identification of metabolites of alpha-terpineol in non-human organisms such as insect larvae or bacteria.

An extensive search for scientific literature concerning "this compound" was conducted to generate an article focusing on its mechanistic investigations and biological research applications, as per the specified outline. However, the search did not yield any results for this specific deuterated compound.

The requested article structure focused on:

Effects on Biosynthetic Processes

Elicitor Roles in Secondary Metabolite Production (e.g., Triterpenoid Biosynthesis in Fungi):This section necessitated research demonstrating the use of this compound as an elicitor to stimulate the production of secondary metabolites, such as triterpenoids, in fungi. The scientific literature available does not contain any studies that investigate or identify this compound in this role. While there is general research into elicitors of fungal secondary metabolites, none of the retrieved information links this activity to alpha-terpineol or its deuterated forms.

Due to the complete absence of any research data on "this compound" in the public domain and scientific databases, it is not possible to generate the requested article. The instructions to strictly adhere to the provided outline and focus solely on the deuterated compound cannot be fulfilled as no information on this specific chemical entity is available.

Environmental Fate and Degradation Mechanisms of Alpha Terpineol Context for Deuterated Studies

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a key process in the environmental breakdown of alpha-terpineol (B3430122), mediated by a diverse range of microorganisms present in soil and water.

In wastewater treatment facilities, activated sludge plays a crucial role in the removal of organic compounds. Studies have shown that alpha-terpineol is readily biodegradable under aerobic conditions in activated sludge. For instance, in a standard test, alpha-terpineol, at a concentration of 100 mg/L, achieved 84.6% of its theoretical biochemical oxygen demand (BOD) within 14 days, indicating significant mineralization.

Similarly, in terrestrial environments, soil microorganisms are effective in degrading alpha-terpineol. Research has demonstrated that alpha-terpineol degrades readily in forest soil inoculum under aerobic conditions at a rate exceeding 0.10 mg/L per hour. This rapid degradation in soil environments suggests a low potential for accumulation.

Interactive Data Table: Aerobic Biodegradation of Alpha-Terpineol

| Environment | Parameter | Value | Reference |

| Activated Sludge | Theoretical BOD | 84.6% in 14 days | nih.gov |

| Forest Soil | Degradation Rate | >0.10 mg/L/hr | nih.gov |

A variety of microorganisms have demonstrated the ability to metabolize alpha-terpineol and related monoterpenes. The bacterium Pseudomonas incognita has been shown to degrade alpha-terpineol through multiple pathways, producing a range of acidic and neutral metabolites. nih.gov This indicates a versatile enzymatic machinery capable of transforming the complex structure of alpha-terpineol.

The primary degradation pathways initiated by microorganisms often involve hydroxylation and oxidation of the molecule. For example, Pseudomonas incognita can transform alpha-terpineol into oleuropeic acid, 8-hydroxycumic acid, and perillic acid in the presence of NADH. nih.gov Other identified neutral metabolites from the degradation of alpha-terpineol by this bacterium include limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. nih.gov The diversity of these breakdown products highlights the complex biochemical transformations that occur during microbial degradation. Furthermore, a wide array of bacteria, including species of Pseudomonas, Achromobacter, and Agrobacterium, are known to possess pathways for the degradation of related monoterpenes like α-pinene and limonene, suggesting a broad microbial potential for alpha-terpineol degradation in the environment. semanticscholar.org

Photolytic and Chemical Degradation Studies

In addition to biodegradation, alpha-terpineol is subject to transformation through photolytic and chemical processes, particularly in aquatic environments and the atmosphere.

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants in water. The UV/H₂O₂ process, which generates highly reactive hydroxyl radicals (•OH), has been shown to be a promising technology for the degradation of alpha-terpineol in aqueous solutions. nih.govnih.gov In one study, over 95% of alpha-terpineol was removed with a hydrogen peroxide (H₂O₂) dose of 10 mg/L and a UV fluence of 64.8 J/cm². nih.govnih.gov The degradation follows pseudo-first-order kinetics, with an apparent rate constant of 0.0678 min⁻¹. nih.govnih.gov

The degradation of alpha-terpineol via the UV/H₂O₂ process leads to the formation of several transformation products. Ten distinct transformation products have been identified through gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Based on the identified products, two primary degradation pathways have been proposed:

Hydroxylation of the C=C double bond: The hydroxyl radical attacks the double bond in the cyclohexene (B86901) ring, leading to the formation of hydroxylated intermediates.

Cleavage of the side chain: The reaction can also initiate with the cleavage of the isopropyl alcohol side chain from the ring structure.

The two main transformation products were observed to persist in the water for a longer duration than the parent alpha-terpineol molecule. nih.gov

Interactive Data Table: Transformation Products of Alpha-Terpineol in UV/H₂O₂ Treatment

| Product ID | Proposed Structure/Name |

| P1 | Isomer of 4-(1-hydroxy-1-methylethyl)-1-methylcyclohexane-1,2-diol |

| P2 | 4-acetyl-1-methylcyclohexene |

| P3 | 4-(2-hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol |

| P4 | 1-methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol |

| P5 | p-Menth-1-ene-7,8-diol |

| P6 | 4-hydroxy-4-methyl-cyclohexanecarboxylic acid |

| P7 | 3-(1-hydroxy-1-methylethyl)-cyclohexanone |

| P8 | 4-oxopentanal |

| P9 | 2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclopentan-1-one |

| P10 | 6-hydroxy-6-methylheptan-2-one |

| Source: Adapted from research on the degradation of α-terpineol by UV/H₂O₂. nih.gov |

When subjected to high temperatures in the absence of oxygen (pyrolysis), organic compounds like alpha-terpineol break down into smaller, more volatile molecules. While specific studies on the pyrolysis of alpha-terpineol are limited, information on its thermal decomposition indicates that when heated to decomposition, it emits acrid smoke and irritating fumes. nih.gov General knowledge of the pyrolysis of terpenes suggests that the breakdown products would likely include a complex mixture of smaller hydrocarbons. For instance, the pyrolysis of the structurally similar monoterpene α-pinene is known to produce compounds such as isoprene, various aliphatic hydrocarbons, and aromatic hydrocarbons like benzene (B151609) at higher temperatures. It is plausible that the pyrolytic breakdown of alpha-terpineol would yield a similar range of products, including smaller alkenes, cyclic compounds, and aromatic derivatives, though further specific research is required for a definitive analysis.

Environmental Mobility and Bioconcentration Potential

Environmental Mobility

The mobility of alpha-terpineol in the environment is largely governed by its physical and chemical properties, particularly its soil adsorption coefficient (Koc) and Henry's Law constant.

Based on a structure estimation method, alpha-terpineol has an estimated Soil Adsorption Coefficient (Koc) of 80. nih.govechemi.com According to classification schemes, this Koc value suggests that alpha-terpineol is expected to have high mobility in soil. nih.govechemi.com This high mobility indicates a low tendency to adsorb to soil and sediment particles, allowing it to move more freely with soil water. echemi.com

Volatilization is also a significant process in the environmental distribution of alpha-terpineol. Its potential to volatilize from water and moist soil is indicated by its Henry's Law constant of 2.23 x 10⁻⁶ atm-cu m/mole. nih.govechemi.com This suggests that volatilization from these surfaces is an important environmental fate process. nih.govechemi.com The volatilization half-life from a model lake one meter deep is estimated to be 150 days. echemi.com Conversely, based on its vapor pressure of 0.0423 mm Hg at 24°C, alpha-terpineol is not expected to volatilize from dry soil surfaces. echemi.com

| Parameter | Value | Implication |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 80 (estimated) | High mobility in soil nih.govechemi.com |

| Henry's Law Constant | 2.23 x 10⁻⁶ atm-cu m/mole | Volatilization from moist soil and water is expected nih.govechemi.com |

| Vapor Pressure | 0.0423 mm Hg (at 24°C) | Not expected to volatilize from dry soil surfaces echemi.com |

Bioconcentration Potential

Bioconcentration refers to the accumulation of a chemical in an organism to a level higher than that in the surrounding environment. This potential is often estimated using the bioconcentration factor (BCF).

For alpha-terpineol, an estimated BCF of 40 has been calculated for fish. nih.govechemi.com This calculation was derived using a log octanol-water partition coefficient (log Kow) of 2.98 and a regression-derived equation. nih.govechemi.com According to a standard classification scheme, a BCF of this magnitude suggests that the potential for bioconcentration in aquatic organisms is moderate. nih.govechemi.com

| Parameter | Value | Implication |

|---|---|---|

| Bioconcentration Factor (BCF) | 40 (estimated in fish) | Moderate potential for bioconcentration in aquatic organisms nih.govechemi.com |

| Log Kow | 2.98 | Used in the regression-derived equation to estimate BCF nih.govechemi.com |

Computational Chemistry and Modeling Approaches for Alpha Terpinenol D6

Molecular Dynamics Simulations of Deuterated Compounds

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mpg.de By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents or biological macromolecules. acs.orgmdpi.com

When applied to deuterated compounds such as alpha-Terpinenol-D6, MD simulations must account for the change in mass when hydrogen (¹H) is replaced by deuterium (B1214612) (²H). This mass difference, while electronically neutral, directly influences the vibrational dynamics and frequencies of the molecule. wikipedia.org Classical MD simulations incorporate these differences through modified parameters in the force field, which is the set of equations and associated constants used to describe the potential energy of the system.

Research on various deuterated molecules demonstrates that these isotopic substitutions can lead to subtle but significant changes in molecular properties. For instance, studies on biomolecules in deuterated water (D₂O) have shown effects on structural compactness and the thermodynamics of protein and membrane systems. acs.org Simulations of deuterated drugs have been used to understand their binding to receptors and the influence of deuteration on interaction dynamics. mdpi.com For this compound, MD simulations could be employed to model its behavior in different environments, such as its partitioning into a lipid bilayer, a key process for its biological activity. The increased mass of the six deuterium atoms would be expected to alter the compound's internal motions and its interactions with the membrane lipids and water molecules.

Below is a table outlining typical parameters that would be defined in an MD simulation comparing alpha-Terpineol (B3430122) and this compound within a model cell membrane.

Table 1: Comparative MD Simulation Parameters for Alpha-Terpineol and this compound in a POPC Bilayer

| Parameter | Alpha-Terpineol | This compound | Rationale for Difference |

|---|---|---|---|

| Force Field | CHARMM36 / GROMOS | CHARMM36 / GROMOS | Same base force field is used for consistency. |

| Atomic Mass (amu) | H: 1.008 | D: 2.014 | The primary difference is the atomic mass of the isotope. |

| Bond Parameters (C-H/C-D) | Standard C-H values | May require slight modification | While often assumed the same, subtle adjustments to bond and angle parameters can refine accuracy to account for quantum effects. acs.org |

| Solvent | TIP3P Water | TIP3P Water | To isolate the effect of the compound's deuteration from solvent isotope effects. |

| System | 1 molecule in a 128-lipid POPC bilayer | 1 molecule in a 128-lipid POPC bilayer | Identical systems are used for direct comparison. |

| Simulation Time | 200 ns | 200 ns | Sufficient time to observe membrane partitioning and conformational sampling. acs.org |

| Temperature | 310 K | 310 K | Physiological temperature. |

| Pressure | 1 bar | 1 bar | Standard atmospheric pressure. |

Quantum Chemical Calculations for Structure, Reactivity, and Isotope Effects

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental description of molecular systems by solving approximations of the Schrödinger equation. arabjchem.orgresearchgate.net These methods are used to determine electronic structure, optimized molecular geometries, and vibrational frequencies. unipd.itrsc.org For this compound, QC calculations are essential for understanding how deuteration impacts the molecule's intrinsic properties and for predicting kinetic isotope effects (KIEs). researchgate.net

The KIE is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org A primary KIE occurs when a bond to the isotope is broken in the rate-determining step of a reaction. csbsju.edu The effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE due to the heavier mass of deuterium, making it effectively stronger and requiring more energy to break. wikipedia.orgcsbsju.edu

QC calculations can accurately predict the vibrational frequencies of both the normal and deuterated molecules. rsc.org This allows for the theoretical determination of the ZPVE difference and, consequently, the prediction of the KIE. For this compound, deuteration occurs on the two methyl groups of the isopropyl moiety and the methyl group attached to the cyclohexene (B86901) ring. If any of these C-H bonds are involved in a metabolic oxidation process, a significant KIE would be expected, potentially slowing down the molecule's breakdown. copernicus.org

The following table presents a theoretical comparison of vibrational frequencies for C-H and C-D bonds, which can be calculated using DFT methods.

Table 2: Calculated Vibrational Frequencies for Key Bonds in Alpha-Terpineol

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) | Expected KIE (kH/kD) |

|---|---|---|---|

| Methyl C-H/C-D Stretch | ~2960 | ~2210 | Normal (>1) |

| Methyl C-H/C-D Bend | ~1450 | ~1060 | Normal (>1) |

| Alcohol O-H Stretch | ~3600 | ~3600 (unchanged) | None |

| Cyclohexene C-H Stretch | ~3020 | ~3020 (unchanged) | None |

Note: The KIE is significant only when the bond is cleaved in the rate-determining step. The values are approximate and depend on the specific computational method and basis set used. csbsju.edu

Modeling of Deuterium Isotope Effects in Biological Systems

Modeling the effects of deuteration in a biological context involves integrating data from MD simulations and QC calculations with knowledge of the biological system. mdpi.comnih.gov The primary goal is to predict how the kinetic isotope effect will manifest in a complex environment, such as during enzymatic metabolism or receptor binding. capes.gov.brnih.gov

Computational models can simulate the docking of this compound into the active site of a metabolic enzyme. nih.gov By combining this with QC calculations of the reaction pathway, researchers can predict the rate of metabolism compared to the non-deuterated compound. copernicus.org If metabolism involves the cleavage of one of the deuterated C-D bonds, the reaction is expected to be slower. nih.gov This reduced rate of metabolic inactivation could lead to a longer half-life and increased exposure of the biological system to the active compound, potentially enhancing its therapeutic or biological effects.

Modeling can also explore secondary isotope effects, which are smaller effects observed even when the deuterated bond is not broken. wikipedia.org These can arise from changes in molecular conformation or hyperconjugation, which can subtly alter binding affinity to a protein target. Computational studies are crucial for dissecting these complex and often subtle interactions. mdpi.comcapes.gov.br

Table 3: Potential Modeled Effects of Deuteration on the Biological Profile of Alpha-Terpineol

| Biological Activity | Non-Deuterated Alpha-Terpineol | Modeled Effect of Deuteration (this compound) | Computational Rationale |

|---|---|---|---|

| Metabolic Stability | Metabolized by enzymes (e.g., CYP450) via oxidation. | Increased metabolic stability. | A significant primary kinetic isotope effect slows the rate of C-D bond cleavage at the methyl groups, reducing the rate of metabolic clearance. nih.gov |

| Receptor Binding Affinity | Binds to specific molecular targets to exert its effects. | Potentially minor changes (increase or decrease). | Secondary isotope effects may subtly alter the molecule's conformation and vibrational properties, leading to slight changes in binding free energy. wikipedia.orgmdpi.com |

| Anti-inflammatory Effect | Inhibits NF-κB signaling pathway. medchemexpress.comnih.gov | Potentially enhanced or prolonged effect. | Increased metabolic stability could lead to higher and more sustained concentrations at the site of action. |

| Antimicrobial Activity | Disrupts microbial cell membranes. medchemexpress.com | Largely unchanged direct activity. | The mechanism is primarily physical disruption; deuteration is unlikely to significantly alter the physicochemical properties responsible for this effect. |

Future Directions in Alpha Terpinenol D6 Research

Development of Novel, Highly Selective Deuteration Methodologies

The synthesis of alpha-Terpinenol-D6, and other deuterated natural products, is foundational to its use. Current synthetic routes can be multi-step, costly, or may lack precise control over the location and extent of deuterium (B1214612) incorporation. Future research will focus on pioneering more efficient, economical, and highly selective deuteration strategies.

A primary goal is to move beyond methods that rely on harsh conditions or non-specific H-D exchange, which can lead to isotopic scrambling and reduced isotopic purity. The development of advanced catalytic systems is a promising frontier. Transition-metal catalysis, particularly using iridium or ruthenium complexes, offers a pathway for direct C-H activation and subsequent deuteration with deuterium gas (D₂) or heavy water (D₂O). Research in this area would aim to identify catalysts that can selectively target specific C-H bonds on the terpineol (B192494) scaffold, such as the methyl groups, while leaving others untouched.

Another innovative direction is the application of biocatalysis. The use of engineered enzymes, such as specific cytochrome P450s or dehydrogenases, within a D₂O medium could provide unparalleled regio- and stereoselectivity. By controlling the enzyme's active site and the reaction conditions, it may be possible to produce this compound and other site-specifically labeled isotopologues with near-perfect isotopic enrichment and purity. Such methods align with the principles of green chemistry, operating under mild conditions with high specificity.

| Deuteration Method | Key Principle | Potential Advantages | Research Objective |

| Current General Methods | Acid/base-catalyzed H-D exchange; multi-step synthesis from deuterated precursors. | Established protocols. | Improve yield and reduce cost. |

| Proposed: Transition-Metal Catalysis | Direct C-H activation using catalysts (e.g., Iridium-based) in a deuterium-rich medium. | Fewer synthetic steps; potential for high regioselectivity; milder conditions. | Develop catalysts with high selectivity for the terpinenol backbone. |

| Proposed: Biocatalysis | Use of engineered enzymes (e.g., P450s, dehydrogenases) in D₂O. | Exceptional regio- and stereoselectivity; environmentally benign conditions; high isotopic purity. | Identify or engineer enzymes capable of specific deuteration on the target molecule. |

| Proposed: Photocatalysis | Light-driven reactions to facilitate C-H bond deuteration. | Novel reactivity pathways; high temporal and spatial control. | Screen photocatalytic systems for efficient H-D exchange on terpene substrates. |

Expanding Analytical Applications in Complex Biological and Ecological Systems

While this compound is a superb internal standard for quantitative analysis, its potential as a dynamic tracer in complex systems remains largely untapped. Future research will focus on deploying it to map metabolic fluxes, understand pharmacokinetic behaviors in vitro, and trace ecological interactions.

In the field of metabolomics, this compound can be used as a metabolic probe. By introducing it into a biological system—such as a plant cell culture, a microbial colony, or an insect model—researchers can track the fate of the deuterium label. Using high-resolution mass spectrometry (HRMS), it is possible to identify downstream metabolites that have incorporated the deuterium atoms. This "stable isotope tracing" approach can illuminate the metabolic pathways of alpha-terpinenol, revealing how it is modified, conjugated, or degraded by living organisms. This is crucial for understanding its biological role and mechanism of action.

In ecology, alpha-terpinenol is a semiochemical involved in plant-herbivore and plant-pollinator interactions. Applying this compound directly to a plant surface or into its vascular system would allow researchers to trace its movement and fate with high precision. For example, one could quantify its volatilization rate from leaves, its uptake by a feeding herbivore, and its subsequent metabolism within the insect. This provides a clear advantage over measuring the non-labeled compound, as the D6-label distinguishes the experimentally applied compound from any endogenous or background alpha-terpinenol.

| Research Area | Experimental System | Objective | Key Analytical Technique |

| Metabolomics | Plant cell cultures, microbial fermentation, liver microsome assays. | To map the metabolic pathways of alpha-terpinenol by tracking its deuterated metabolites. | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). |

| Pharmacokinetics (in vitro) | Cell-based transport assays (e.g., Caco-2 cells). | To differentiate administered compound from endogenous levels and determine rates of transport/metabolism. | Tandem Mass Spectrometry (LC-MS/MS). |

| Chemical Ecology | Living plants, insect herbivores, soil microcosms. | To trace the movement, volatilization, and uptake of alpha-terpinenol in an ecosystem. | Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling. |

| Food & Flavor Science | Food matrices during processing or storage. | To quantify the degradation or transformation of alpha-terpinenol without interference from the matrix. | Stable Isotope Dilution Assay (SIDA) using GC-MS or LC-MS/MS. |

Deeper Mechanistic Insights into Biological Activities using Advanced Deuterium Labeling

A sophisticated future application of deuterium labeling involves leveraging the kinetic isotope effect (KIE) to elucidate biochemical reaction mechanisms. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if the cleavage of a C-H bond is the rate-limiting step in a chemical or enzymatic reaction, substituting that hydrogen with deuterium will slow the reaction down. Measuring this slowdown provides powerful evidence about the reaction mechanism.

Future research could involve the synthesis of various site-specifically labeled isotopologues of alpha-terpinenol, beyond the general D6-label. For instance, one could synthesize a version where only the three hydrogens on a specific methyl group are deuterated (D3), or where only the hydrogen on the hydroxyl-bearing carbon is substituted.

These specific isotopologues could then be used in in vitro assays with purified enzymes, such as cytochrome P450s, which are known to hydroxylate terpenes. By comparing the rate of metabolism of non-labeled alpha-terpinenol with that of a site-specifically deuterated version, researchers can determine if a C-H bond at that specific position is broken during the rate-determining step of the metabolic process. A significant KIE (a value greater than 1) would provide direct mechanistic insight that is difficult to obtain through other methods. This approach can pinpoint the exact site of initial enzymatic attack and help characterize the transition state of the reaction.

| Isotopologue | Hypothesized Site of Deuteration | Proposed Mechanistic Question | Expected Outcome for KIE |

| alpha-Terpinenol-1-D1 | Hydroxyl-bearing carbon (C1) | Is the C1-H bond broken during enzymatic oxidation to a ketone? | Significant KIE (>1) if this oxidation is the rate-limiting step. |

| alpha-Terpinenol-8,9-D6 | Isopropyl methyl groups | Are the isopropyl methyl groups the primary site of initial hydroxylation by P450 enzymes? | Significant KIE (>1) if methyl C-H bond cleavage is rate-limiting. |

| alpha-Terpinenol-7-D3 | Methyl group on the ring (C7) | Is the ring methyl group a target for metabolic modification? | Significant KIE (>1) if C7-H bond cleavage is rate-limiting. |

| This compound (scrambled) | All six methyl hydrogens | Provides an average KIE for overall metabolic stability. | A small KIE may indicate that C-H bond breaking is not the primary rate-limiting step. |

Advanced Environmental Fate Modeling with Isotopic Tracers for Ecotoxicological Assessments

Understanding the environmental fate of naturally derived compounds like alpha-terpinenol is critical for comprehensive ecotoxicological risk assessment. As a component of many essential oils used in consumer and agricultural products, its persistence, transport, and degradation in soil and water are of significant interest. This compound is an ideal tool for these studies.

Future research will employ this compound as a spike-in tracer in controlled environmental simulations, known as microcosm or mesocosm studies. By introducing a precise amount of the D6-labeled compound into a simulated environment (e.g., a container with soil, water, and representative microorganisms), scientists can track its behavior over time without interference from naturally occurring alpha-terpinenol.

Using sensitive mass spectrometry techniques, researchers can accurately measure its rate of degradation through various processes (e.g., biodegradation, photodegradation, hydrolysis) and identify its major deuterated degradation products. This allows for the construction of highly accurate degradation pathways. The quantitative data generated—such as degradation half-lives in different environmental compartments (water, sediment, air)—are essential for parameterizing and validating predictive environmental fate models. These advanced models can then be used to forecast the environmental concentration and persistence of alpha-terpinenol under various real-world scenarios, leading to more robust and reliable ecotoxicological assessments.

| Environmental Compartment | Parameter to be Modeled | Role of this compound | Significance for Ecotoxicology |

| Aquatic Systems (Water Column) | Biodegradation rate; Photodegradation half-life. | Serves as a tracer to measure disappearance of the parent compound and appearance of degradation products. | Predicts persistence in surface waters and potential for aquatic organism exposure. |

| Soil and Sediment | Adsorption/desorption coefficient (Koc); Aerobic/anaerobic degradation rate. | Allows for precise quantification of the compound in solid and aqueous phases, distinguishing it from background. | Determines bioavailability, potential for groundwater leaching, and persistence in soil ecosystems. |

| Air/Atmosphere | Volatilization rate from water or soil surfaces. | Enables accurate measurement of flux from a surface into the gas phase via headspace analysis. | Models atmospheric transport and deposition, contributing to a holistic environmental exposure assessment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.